Sulthiame - 61-56-3

Sulthiame

Catalog Number: EVT-282798
CAS Number: 61-56-3
Molecular Formula: C10H14N2O4S2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulthiame (N-[4′-sulfamylphenyl]-1,4-butansultam) is a synthetic compound classified as a carbonic anhydrase inhibitor. [, ] While clinically utilized as an antiepileptic drug, its primary role in scientific research lies in its inhibitory action on carbonic anhydrase, an enzyme crucial for various physiological processes. [, ] This property makes it a valuable tool for studying carbonic anhydrase function and exploring the therapeutic potential of carbonic anhydrase inhibitors in various conditions.

Diphenylhydantoin (Phenytoin)

Relevance: Diphenylhydantoin is frequently investigated alongside sulthiame to compare efficacy and tolerability. Studies suggest that sulthiame can inhibit the hepatic metabolism of diphenylhydantoin, leading to increased serum diphenylhydantoin levels when both drugs are administered concurrently [, , ]. This interaction can potentiate the effects and side effects of diphenylhydantoin, potentially leading to toxicity. Sulthiame's different chemical structure and potential to interact with diphenylhydantoin highlight its unique pharmacological profile.

N-Desmethylclobazam

Relevance: The interaction between sulthiame and clobazam is of particular interest in understanding sulthiame's pharmacokinetic properties. Research suggests that sulthiame might inhibit the metabolism of clobazam, specifically by affecting the cytochrome P450 2C19 (CYP2C19) enzyme, which is primarily responsible for metabolizing clobazam into N-desmethylclobazam []. This inhibition could result in elevated levels of both clobazam and N-desmethylclobazam in individuals receiving both medications, potentially intensifying their therapeutic effects and side effects. The potential for sulthiame to interact with clobazam through CYP2C19 inhibition showcases its influence on drug metabolism pathways.

Levetiracetam

Relevance: Levetiracetam serves as a comparator to sulthiame in several clinical trials, mainly in the context of benign epilepsy with centrotemporal spikes (BECTS). Studies comparing the efficacy and tolerability of sulthiame and levetiracetam, particularly in pediatric patients with BECTS, aim to determine optimal treatment strategies for this common epilepsy syndrome [, , ]. The contrasting chemical structures and distinct mechanisms of action of sulthiame and levetiracetam highlight the diversity of pharmacological approaches in managing epilepsy.

Carbamazepine

Relevance: Carbamazepine is frequently compared to sulthiame in studies evaluating the management of various types of epilepsy, including benign childhood epilepsy with centrotemporal spikes []. Studies investigating the pharmacokinetics of sulthiame reveal that children on combination therapy with carbamazepine tend to exhibit lower serum sulthiame concentrations compared to those on valproic acid []. Additionally, research suggests that the chronic administration of carbamazepine might influence the metabolism of sulthiame, likely due to carbamazepine's inducing effect on the cytochrome P450 enzyme system []. These findings suggest potential drug interactions and the need for dosage adjustments when using both medications concurrently. The frequent comparison of sulthiame and carbamazepine underlines the ongoing exploration of their efficacy, safety, and potential interactions in treating epilepsy.

Valproic Acid

Relevance: Valproic acid often appears alongside sulthiame in clinical settings for managing epilepsy. Studies indicate that sulthiame serum concentrations might be higher when co-administered with valproic acid compared to carbamazepine []. This observation suggests potential pharmacokinetic interactions between these drugs, potentially influencing their efficacy and requiring careful monitoring. Additionally, the combination of sulthiame and valproic acid is investigated as a potential therapeutic approach in cases of epileptic encephalopathy with spike-wave activation in sleep (EE-SWAS) [], highlighting their combined use in specific epilepsy syndromes.

References1. 4. 6. 10. 17. 19. 21. 23. 24. 27. 29.

Classification and Source

Sultiame belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group. It is specifically classified as an anticonvulsant and is marketed under the trade name Ospolot in various countries, including several European nations, Israel, Japan, and Australia. The compound was first synthesized in the mid-1950s by Bayer AG and was introduced to the market in the early 1960s. Despite its efficacy, sultiame has not been registered for use in the United States .

Synthesis Analysis

The synthesis of sultiame involves a two-step process starting with sulfanilamide. The first step includes reacting sulfanilamide with ω-chlorobutylsulfonyl chloride in the presence of aqueous sodium carbonate, which leads to the formation of an intermediate compound. This intermediate then undergoes spontaneous cyclization to yield sultiame .

Key Parameters:

  • Reagents: Sulfanilamide, ω-chlorobutylsulfonyl chloride, aqueous sodium carbonate.
  • Conditions: The reaction typically requires controlled temperature conditions to facilitate proper cyclization and yield.
Molecular Structure Analysis

Sultiame has a molecular formula of C10H14N2O4S2C_{10}H_{14}N_{2}O_{4}S_{2} and a molar mass of approximately 290.35g/mol290.35\,g/mol. The structural configuration includes:

  • A sulfonamide group.
  • A carbon chain that contributes to its pharmacological activity.

Structural Features:

  • Carbonic Anhydrase Inhibition: Sultiame's ability to inhibit carbonic anhydrase isoforms I-XIV is critical for its therapeutic effects.
  • 3D Structure: The spatial arrangement of its atoms allows for interaction with biological targets relevant to its mechanism of action .
Chemical Reactions Analysis

Sultiame participates in various chemical reactions, particularly those involving enzyme inhibition. Its primary reaction mechanism involves binding to carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition can lead to metabolic acidosis, which is thought to contribute to its anticonvulsant effects.

Relevant Reactions:

  • Inhibition of Carbonic Anhydrase: This reaction reduces bicarbonate levels in neurons, leading to decreased neuronal excitability.
  • Interactions with Other Antiepileptic Drugs: Sultiame has been observed to increase serum levels of phenytoin when administered concurrently, indicating potential drug-drug interactions that must be managed clinically .
Mechanism of Action

Sultiame exerts its anticonvulsant effects primarily through inhibition of carbonic anhydrase enzymes. By reducing bicarbonate concentration within neurons, it induces a mild intracellular acidosis that decreases neuronal excitability and reduces seizure frequency.

Mechanistic Insights:

  • Action Potential Modulation: The induced acidosis lowers the frequency of action potentials and epileptiform bursts in central neurons.
  • Pharmacokinetics: Sultiame exhibits 100% bioavailability when administered orally, with a half-life of approximately 24 hours and renal excretion being the primary route for elimination .
Physical and Chemical Properties Analysis

Sultiame possesses distinct physical and chemical properties that influence its pharmacological profile:

  • Appearance: Typically presented in tablet form.
  • Solubility: Soluble in water due to its polar sulfonamide group.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH levels or temperatures.

Key Properties:

  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar compounds.
  • pH Sensitivity: As a carbonic anhydrase inhibitor, it can affect urinary pH levels leading to potential side effects like crystalluria .
Applications

Sultiame's primary application lies in the management of epilepsy. It is often used as an add-on therapy for patients who do not respond adequately to first-line treatments. Additionally, emerging research suggests potential applications in treating sleep-disordered breathing conditions.

Clinical Uses:

  • Epilepsy Management: Effective as a second-line treatment for partial seizures and as adjunct therapy with other anticonvulsants.
  • Obstructive Sleep Apnea: Recent studies indicate promise in reducing symptoms associated with this condition .

Research Directions:

Further studies are needed to explore additional therapeutic uses and optimize dosing regimens while monitoring for adverse effects, including potential cognitive impacts such as memory deterioration or drowsiness .

Properties

CAS Number

61-56-3

Product Name

Sultiame

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)

InChI Key

HMHVCUVYZFYAJI-UHFFFAOYSA-N

SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

Ospolot
p-(tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide, S,S-dioxide
sulthiame
sultiam
sultiame

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.